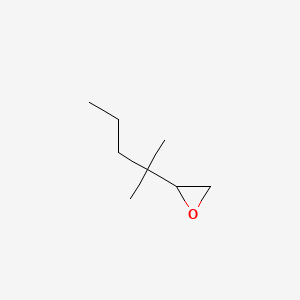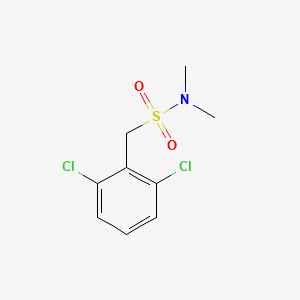
1-(2,6-dichlorophenyl)-N,N-dimethylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dichlorophenyl)-N,N-dimethylmethanesulfonamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methanesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 2,6-dichloroaniline with dimethylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
化学反应分析
Types of Reactions: 1-(2,6-Dichlorophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
科学研究应用
1-(2,6-Dichlorophenyl)-N,N-dimethylmethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,6-dichlorophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with receptors or other cellular components, leading to changes in cellular function.
相似化合物的比较
1-(2,6-Dichlorophenyl)-N,N-dimethylmethanesulfonamide can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)-2-indolinone: Known for its anti-inflammatory and analgesic properties.
1-(2,6-Dichlorophenyl)biguanide hydrochloride: Investigated for its antibacterial and antifungal activities.
Uniqueness: this compound stands out due to its unique combination of chemical properties and potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest.
属性
分子式 |
C9H11Cl2NO2S |
|---|---|
分子量 |
268.16 g/mol |
IUPAC 名称 |
1-(2,6-dichlorophenyl)-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-12(2)15(13,14)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3 |
InChI 键 |
HPFKEHYZIWFKJE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)CC1=C(C=CC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



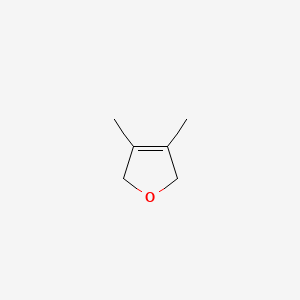
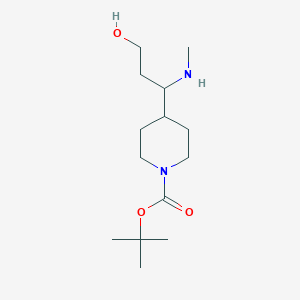

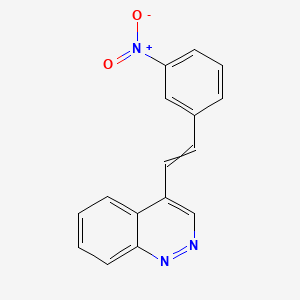
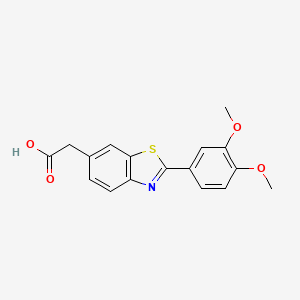

![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)
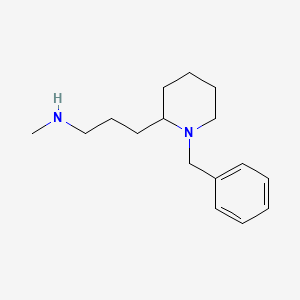
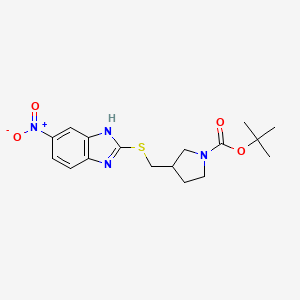

![9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro-](/img/structure/B13954421.png)
